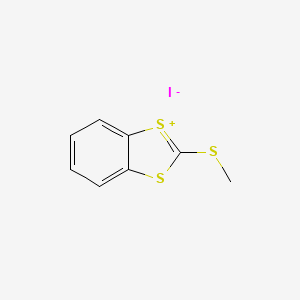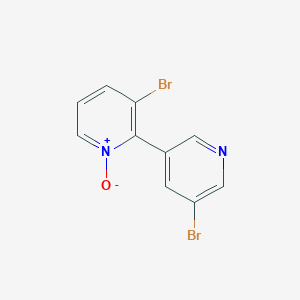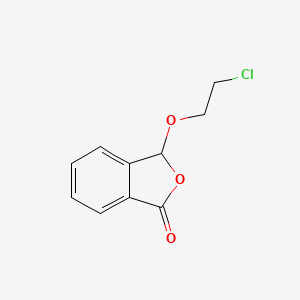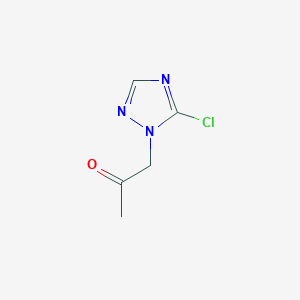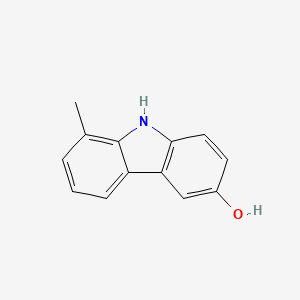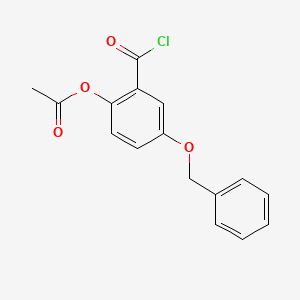![molecular formula C15H16OS B14584372 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran CAS No. 61464-07-1](/img/structure/B14584372.png)
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a pyran ring substituted with a phenylsulfanyl ethynyl group and two methyl groups. Its molecular formula is C15H16OS, and it has a molecular weight of approximately 244.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as dihydropyran derivatives.
Introduction of the Phenylsulfanyl Ethynyl Group: This step involves the addition of a phenylsulfanyl group to an ethynyl moiety, which is then attached to the pyran ring through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ethynyl group or other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or organometallic compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyran ring.
Scientific Research Applications
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of
Properties
CAS No. |
61464-07-1 |
|---|---|
Molecular Formula |
C15H16OS |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
6,6-dimethyl-4-(2-phenylsulfanylethynyl)-2,5-dihydropyran |
InChI |
InChI=1S/C15H16OS/c1-15(2)12-13(8-10-16-15)9-11-17-14-6-4-3-5-7-14/h3-8H,10,12H2,1-2H3 |
InChI Key |
HRFHLTQSXYHNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CCO1)C#CSC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


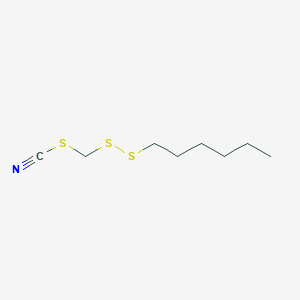
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
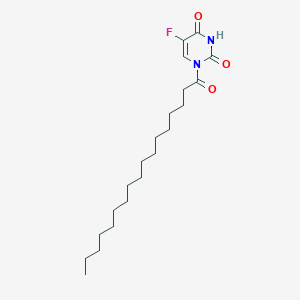
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
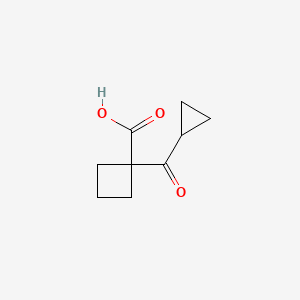
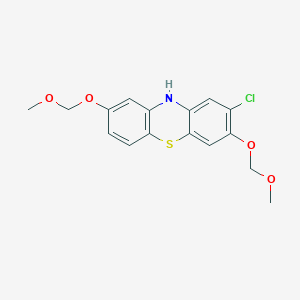
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
